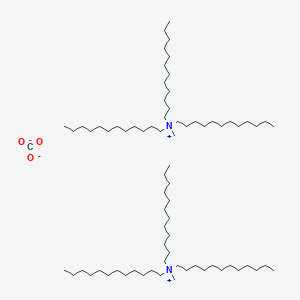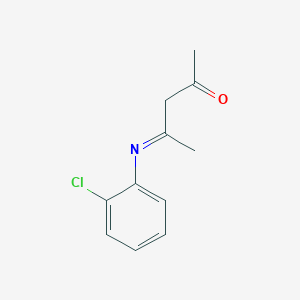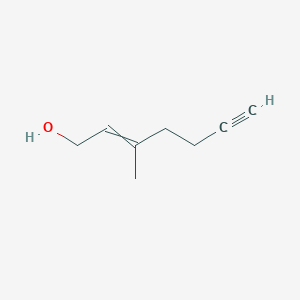
3-Methylhept-2-en-6-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhept-2-en-6-yn-1-ol is an organic compound characterized by the presence of a triple bond (alkyne), a double bond (alkene), and a hydroxyl group (alcohol). This compound is part of the family of unsaturated alcohols and is known for its unique structure, which allows it to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-en-6-yn-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methylhept-2-en-6-yn-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the hydration of 3-methylhept-2-en-6-yne under acidic conditions to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydration of the corresponding alkyne. This process is carried out in the presence of a catalyst such as mercuric sulfate in an acidic medium. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhept-2-en-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylhept-2-en-6-yn-1-one or 3-methylhept-2-en-6-yn-1-al.
Reduction: Formation of 3-methylheptane.
Substitution: Formation of 3-methylhept-2-en-6-yn-1-chloride or 3-methylhept-2-en-6-yn-1-bromide.
Wissenschaftliche Forschungsanwendungen
3-Methylhept-2-en-6-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Employed in the production of specialty chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methylhept-2-en-6-yn-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne and alkene groups can participate in addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhept-2-en-6-yne: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylhept-2-en-6-yn-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
3-Methylhept-2-en-6-yn-1-chloride: Contains a chlorine atom instead of a hydroxyl group, making it useful in different substitution reactions.
Uniqueness
3-Methylhept-2-en-6-yn-1-ol is unique due to the presence of both alkyne and alkene groups along with a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
106131-45-7 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-methylhept-2-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,6,9H,4-5,7H2,2H3 |
InChI-Schlüssel |
UHUIGQPIQSZMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
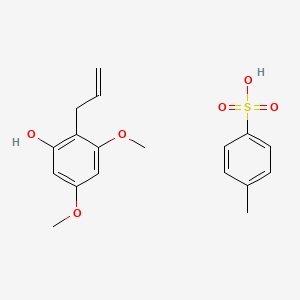
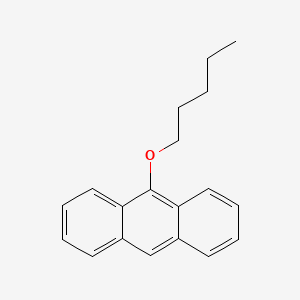
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

